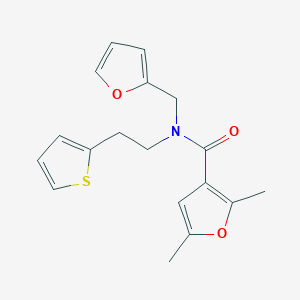

N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide

Description

N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a heterocyclic carboxamide featuring dual furan rings and a thiophen-2-yl ethyl substituent. The compound’s furan and thiophene moieties are known to influence electronic properties, solubility, and molecular interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-thiophen-2-ylethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-13-11-17(14(2)22-13)18(20)19(12-15-5-3-9-21-15)8-7-16-6-4-10-23-16/h3-6,9-11H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZQGVBPKVHMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is the reaction of furan-2-carboxylic acid with 2-(thiophen-2-yl)ethylamine under controlled conditions. The reaction is often facilitated by coupling reagents such as DMT/NMM/TsO or EDC, and the use of microwave-assisted synthesis can enhance the efficiency and yield of the process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes careful control of temperature, pressure, and reaction time, as well as the use of efficient catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

Industry: Its unique properties can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Furan-3-Carboxamide Family

Compound A : N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxamide

- Substituents: Features a 5-methylisoxazole group at the furan-2-position and a diethylaminophenyl group.

- Synthesis : Synthesized via HBTU/DIPEA-mediated coupling in DMF (75% yield).

- Key Data : Confirmed by $ ^1H $ NMR (δ 1.15–3.30 ppm for methyl groups) and HRMS.

Compound B : N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide

- Substituents : Replaces the isoxazole with a 2-(thiophen-2-yl)ethyl group.

- Synthesis : Similar method to Compound A but with extended reaction time (3 days, 93% yield).

- Key Data : Melting point 89.9–91.5°C; $ ^1H $ NMR shows thiophene protons at δ 6.85–7.25 ppm.

Comparison with Target Compound :

- The target compound shares the furan-3-carboxamide core but incorporates a furan-2-ylmethyl group and a 2,5-dimethyl substitution on the furan ring. These modifications likely enhance steric bulk and alter electronic properties compared to Compounds A and B. The higher yield of Compound B (93%) suggests that thiophene-containing substituents may improve reaction efficiency compared to isoxazole derivatives .

Thiophene Carboxamide Derivatives

Compound C : N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Thiophene-2-carboxamide linked to a nitro-substituted phenyl group.

- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile.

- Key Data : Dihedral angles between thiophene and benzene rings (8.50–13.53°); exhibits weak C–H⋯O/S interactions in crystal packing.

- Bioactivity: Thiophene carboxamides are associated with genotoxicity and antibacterial/antifungal activity .

Comparison with Target Compound :

- Unlike Compound C, the target compound lacks a nitro group but includes a furan-2-ylmethyl substituent. The dihedral angles in Compound C suggest conformational flexibility, which may influence binding interactions in biological systems. The absence of a nitro group in the target compound could reduce toxicity risks while retaining heterocyclic bioactivity .

Agrochemical Carboxamides

Compound D : N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide (Furmecyclox)

- Use : Agricultural fungicide.

- Structure : Cyclohexyl and methoxy substituents on a dimethylfuran carboxamide.

- Key Feature : The 2,5-dimethylfuran core is structurally analogous to the target compound but lacks thiophene elements.

Comparison with Target Compound :

Antibacterial Thiophene Derivatives

Compound E : N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones

- Structure: Bromothiophene linked to a quinolone core.

- Bioactivity : Demonstrates antibacterial activity against Gram-positive pathogens.

Comparison with Target Compound :

- While Compound E is a quinolone derivative, the shared thiophene moiety highlights the role of sulfur-containing heterocycles in enhancing antibacterial efficacy. The target compound’s furan-thiophene hybrid structure may offer a broader spectrum of activity due to synergistic electronic effects .

Biological Activity

N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound with potential biological applications. This article delves into its biological activity, focusing on its therapeutic properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₅N₃O₂S₂

- Molecular Weight : 329.4 g/mol

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of oncology and infectious disease treatment.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of furan and thiophene moieties has been linked to enhanced cytotoxicity against various cancer cell lines.

Case Study:

In a study evaluating the anticancer effects of related compounds, it was found that certain derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting that this compound may also possess similar efficacy .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria and fungi.

Research Findings:

In one study, derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics, indicating superior antimicrobial activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial metabolism.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| N-(furan-2-ylmethyl)-... | 5.0 (breast cancer) | 8 (E. coli) |

| Similar Compound A | 4.5 (breast cancer) | 10 (S. aureus) |

| Similar Compound B | 6.0 (lung cancer) | 12 (C. albicans) |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide?

Answer:

The synthesis typically involves coupling furan-3-carboxylic acid derivatives with substituted amines. A validated approach includes:

- Step 1: Activate the carboxylic acid using coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or DMT/NMM/TsO⁻ in dichloromethane (DCM) .

- Step 2: React the activated intermediate with N-(furan-2-ylmethyl)-2-(thiophen-2-yl)ethylamine under reflux in acetonitrile or DCM .

- Purification: Use silica gel column chromatography (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .

- Characterization: Confirm structure via -/-NMR, HRMS, and IR spectroscopy. For example, HRMS (EI) typically shows [M+H]⁺ peaks matching theoretical molecular weights .

Basic: How can researchers assess the compound’s cytotoxicity and selectivity in vitro?

Answer:

Adopt the MTT assay protocol used for structurally related carboxamides:

- Cell lines: Test on high-EGFR-expressing lines (e.g., A549, HeLa) and low-EGFR lines (e.g., HepG2) to evaluate selectivity .

- Controls: Include normal cell lines (e.g., HL7702) to assess toxicity thresholds.

- Procedure:

- Validation: Pair with EGFR kinase inhibition assays to confirm target engagement .

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Answer:

Discrepancies in bond lengths or dihedral angles (e.g., furan vs. thiophene ring planarity) can arise due to:

- Intramolecular interactions: Analyze hydrogen bonds (e.g., N–H⋯O=C) using SHELXL for refinement. For example, intramolecular distances <2.7 Å indicate stabilizing interactions .

- Twinning effects: Use SHELXD for high-resolution data to resolve overlapping electron density .

- Validation: Compare with similar structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) where furan-thiophene dihedral angles average 9.71° .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?

Answer:

Focus on substituent effects at key positions:

- Furan-3-carboxamide core: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance EGFR binding .

- N-Substituents: Replace thiophen-2-yl ethyl with bulkier groups (e.g., benzyl) to improve hydrophobic interactions .

- Methodology:

Advanced: How to address discrepancies in biological activity data across cell lines?

Answer:

Contradictions (e.g., high activity in A549 but low in HepG2) may stem from:

- Off-target effects: Conduct kinome-wide profiling (e.g., using KINOMEscan) to identify unintended targets .

- Metabolic stability: Assess hepatic clearance via microsomal assays (e.g., human liver microsomes + NADPH) .

- Data normalization: Use Z-score normalization to account for batch effects in multi-cell-line screens .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- -NMR: Key signals include:

- IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~3300 cm⁻¹ .

- HRMS: Expected [M+H]⁺ for C₁₉H₂₀N₂O₃S: 365.12 (theoretical), with <2 ppm error .

Advanced: What computational tools are recommended for predicting binding modes?

Answer:

- Molecular docking: Use AutoDock Vina with EGFR’s ATP-binding site (grid center: x=15.2, y=53.8, z=16.5) .

- MD simulations: Run 100-ns simulations (AMBER force field) to assess binding stability.

- Pharmacophore modeling: Identify critical features (e.g., hydrogen bond acceptors at furan O) using Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.